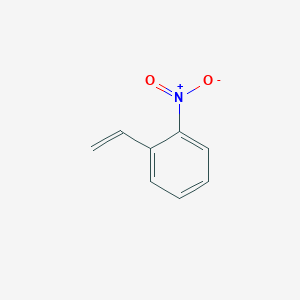

1-Nitro-2-vinyl-benzene

Description

Contextualization within Nitroalkene Chemistry

Nitroalkenes are a class of organic compounds characterized by the presence of a nitro group attached to a carbon-carbon double bond. The powerful electron-withdrawing nature of the nitro group significantly influences the electronic properties of the alkene, making the double bond susceptible to a variety of chemical transformations. 1-Nitro-2-vinyl-benzene is a prominent example of a nitroalkene where the nitro-substituted double bond is part of a larger conjugated system involving the benzene (B151609) ring. This extended conjugation further modulates its reactivity, setting it apart from simpler aliphatic nitroalkenes.

Significance of this compound in Contemporary Chemical Research

The dual functionality of this compound, possessing both a reactive vinyl group and an electron-withdrawing nitro group, makes it a versatile intermediate in organic synthesis. smolecule.com Its importance is underscored by its application in the synthesis of a wide array of more complex molecules, including pharmaceuticals, dyes, and polymers. smolecule.comchembk.comlookchem.com The strategic positioning of the nitro and vinyl groups allows for a range of chemical manipulations, offering pathways to construct intricate molecular architectures. smolecule.com Consequently, it serves as a crucial starting material in drug development and the manufacturing of various organic materials. lookchem.com

Overview of Research Trajectories for this compound

Current research involving this compound is multifaceted. One major area of investigation is its use as a monomer in polymerization reactions, leveraging the reactivity of its vinyl group to create novel polymers. smolecule.com Another significant research direction focuses on its role as a precursor in the synthesis of heterocyclic compounds. The strategic placement of the nitro and vinyl groups facilitates various cyclization reactions, leading to the formation of indoles and other important heterocyclic systems. wvu.edu Furthermore, its participation in cycloaddition reactions, such as the Diels-Alder reaction, is actively being explored to generate complex carbocyclic and heterocyclic frameworks. researchgate.netnih.govresearchgate.netchemrxiv.org Research also delves into the various chemical transformations of the nitro and vinyl moieties, including reduction of the nitro group to an amine and oxidation or substitution reactions on the vinyl group and aromatic ring.

Properties of this compound

The physical and chemical properties of this compound are fundamental to its handling and application in synthesis.

| Property | Value |

| Molecular Formula | C8H7NO2 |

| Molecular Weight | 149.15 g/mol |

| Appearance | Yellow liquid or white to light yellow crystalline solid |

| Odor | Strong, spicy |

| Melting Point | 13-14 °C |

| Boiling Point | 249 °C |

| Flash Point | 112 °C |

| Density | 1.172 g/cm³ |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and chloroform |

Sources: smolecule.comchembk.comlookchem.comnih.govguidechem.com

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound.

| Method | Description | Reagents |

| Nitration of Styrene (B11656) | This method involves the direct nitration of styrene. Careful control of reaction conditions is necessary to favor the formation of the ortho isomer. chembk.com | Nitric acid, Sulfuric acid smolecule.com |

| Vinylation of Nitrobenzene (B124822) | This approach involves introducing a vinyl group onto the nitrobenzene ring. smolecule.com | Vinylboronic acids or vinyltributyltin with a Palladium catalyst |

| Reaction of 2-Nitrobenzenediazonium (B1203363) Tosylate | A Suzuki coupling reaction between 2-nitrobenzenediazonium tosylate and potassium vinyltrifluoroborate. rsc.org | 2-nitrobenzenediazonium tosylate, Potassium vinyltrifluoroborate, Pd(OAc)2 |

| Condensation Reaction | Condensation of benzaldehyde (B42025) with nitromethane (B149229) can produce nitrostyrene (B7858105) derivatives. orgsyn.orggoogle.com | Benzaldehyde, Nitromethane, Amine or alkali catalyst |

Chemical Reactions of this compound

The reactivity of this compound allows for a variety of chemical transformations.

| Reaction Type | Description |

| Reduction | The nitro group can be reduced to an amino group, a common transformation in the synthesis of biologically active molecules. |

| Cycloaddition Reactions | The vinyl group can participate in cycloaddition reactions, such as the Diels-Alder reaction, with various dienes to form complex cyclic structures. researchgate.netnih.govresearchgate.netchemrxiv.orgacs.org |

| Polymerization | The vinyl group enables the molecule to act as a monomer in polymerization processes. smolecule.com |

| Electrophilic Aromatic Substitution | The nitro group deactivates the benzene ring towards electrophilic attack and directs incoming substituents to the meta position. |

| Reductive Cyclization | Palladium-catalyzed reductive cyclization of 2-nitrostyrene derivatives is a key step in the synthesis of indoles and other heterocyclic compounds. wvu.edu |

| 1,3-Dipolar Cycloaddition | While the reaction with certain nitrones under photocatalytic conditions did not yield the desired isoxazolidine (B1194047) product, this highlights the specific reactivity of this compound. acs.org |

Applications in Organic Synthesis

The versatility of this compound makes it a valuable tool in the synthesis of various organic compounds.

| Application | Description |

| Synthesis of Heterocycles | It is a key precursor for the synthesis of indoles, quinolines, and other nitrogen-containing heterocyclic compounds through reductive cyclization and other strategies. wvu.edu |

| Diels-Alder Reactions | It serves as a dienophile in Diels-Alder reactions to construct bicyclic and other complex carbocyclic frameworks. researchgate.netnih.govresearchgate.netchemrxiv.org |

| Pharmaceutical Intermediates | Its derivatives are investigated for potential medicinal properties, and it serves as a building block in the synthesis of pharmaceutical compounds. lookchem.com |

| Monomer for Polymers | The vinyl group allows for its use in creating polymers with specific properties. smolecule.com |

| Dye Synthesis | It is used as an intermediate in the manufacturing of dyes. chembk.comlookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVLTUQLNXVANB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340102 | |

| Record name | 2-Nitrostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579-71-5 | |

| Record name | 2-Nitrostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethenyl-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Nitro 2 Vinyl Benzene and Its Derivatives

Established Synthetic Routes

Henry Condensation-Dehydration Sequences

A primary and well-established method for synthesizing β-nitrostyrenes is the Henry reaction, also known as the nitroaldol reaction. wikipedia.orgwikipedia.org This reaction involves the condensation of an aromatic aldehyde with a nitroalkane, such as nitromethane (B149229), in the presence of a base to form a β-nitro alcohol. wikipedia.org Subsequent dehydration of this intermediate yields the desired nitrostyrene (B7858105). wikipedia.orgmdpi.com

The choice of base and reaction conditions can influence the outcome. While strong bases can be used, the reaction often employs weaker bases like primary aliphatic amines. chemicalforums.com The reaction can be slow, sometimes requiring several days for completion. chemicalforums.com To drive the reaction towards the dehydrated product, azeotropic removal of water using a Dean-Stark trap can be employed. The use of catalysts such as polyamine-functionalized zirconia or silica-alumina-supported amines has also been explored to facilitate this transformation. google.com

A general scheme for the Henry reaction followed by dehydration is as follows: ArCHO + CH₃NO₂ → ArCH(OH)CH₂NO₂ → ArCH=CHNO₂ + H₂O

Direct Nitration of Styrene (B11656) and Related Alkenes

Direct nitration of styrene presents an alternative route to 1-nitro-2-vinyl-benzene. However, this method can be challenging due to potential side reactions, including nitration of the aromatic ring and polymerization of the vinyl group. unirioja.es Careful control of reaction conditions and the choice of nitrating agent are crucial for achieving the desired product selectively.

One approach involves the use of a mixture of nitric acid and sulfuric acid, where conditions must be optimized to favor ortho substitution. Another method utilizes nitrogen dioxide (NO₂) with a Zr-bptc catalyst in chloroform, which has been reported to exhibit high ortho/para selectivity and allows for catalyst reuse.

A significant advancement in the direct nitration of styrenes involves the in-situ generation of nitryl iodide (INO₂) from the reaction of silver nitrite (B80452) with iodine. mdma.ch This reagent regioselectively adds to the styrene double bond to form an iodonitro intermediate. Subsequent treatment with a base, such as triethylamine, eliminates hydrogen iodide to furnish the β-nitrostyrene in good yields. mdma.ch This method is noted for its mild reaction conditions. mdma.ch

A one-pot process for the selective nitration of styrenes to β-nitrostyrenes has also been described using a mixture of iodine and copper(II) tetrafluoroborate (B81430) with sodium nitrite in acetonitrile (B52724). unirioja.es This reaction is thought to proceed through the formation of an iodonitro intermediate, which then undergoes dehydro-iodination catalyzed by copper(I) salts formed during the reaction. unirioja.es

| Nitrating Agent/System | Substrate | Key Conditions | Yield (%) | Selectivity/Notes |

| Nitric acid/Sulfuric acid | Vinylbenzene | Controlled conditions | - | Favors ortho substitution |

| Nitrogen dioxide (NO₂)/Zr-bptc | Vinylbenzene | CHCl₃, 0–25°C | >85 | High ortho/para selectivity, reusable catalyst. |

| Nitryl iodide (generated in situ) | Styrene | Ether, triethylamine | Good | Mild conditions, regioselective addition. mdma.ch |

| Iodine/Cu(II) tetrafluoroborate/NaNO₂ | Styrene | Acetonitrile, room temp. | - | One-pot, selective for β-nitrostyrene. unirioja.es |

Oxidation of Enamines

The oxidation of enamines provides a complementary pathway to nitrostyrenes. mdpi.com While detailed research findings specifically for the synthesis of this compound via enamine oxidation are less common in the provided context, the oxidation of related nitrogen-containing compounds is a well-known transformation in organic synthesis. For instance, the oxidation of primary and secondary amines can lead to a variety of nitrogen-containing functional groups, including nitro compounds and imines. acs.orgorganic-chemistry.orgmdpi.com The selective oxidation of arylamines to nitroarenes can be challenging, often producing by-products like nitroso and azoxy compounds. mdpi.com However, methods using reagents like in situ-formed performic acid in the presence of surfactants have been developed to improve selectivity. acs.org The oxidation of secondary amines to nitrones, which are structurally related to nitroalkenes, has also been achieved using hydrogen peroxide. acs.org

Advanced Synthetic Approaches

Denitrative Cross-Coupling Strategies

Denitrative cross-coupling reactions have emerged as a powerful tool in organic synthesis, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds by replacing a nitro group. mdpi.commdpi.com In the context of nitrostyrenes, these reactions involve the coupling of the styryl moiety with a partner, accompanied by the elimination of the nitro group. mdpi.com

This strategy offers an alternative to traditional cross-coupling reactions that often rely on organohalides. kyoto-u.ac.jp The mechanism frequently involves the addition of an in-situ generated radical to the nitrostyrene, followed by elimination to form the new double bond. mdpi.com Various radical precursors have been used, including benzene (B151609) diazonium salts, tert-butylperoxybenzoate, and aromatic hydrazines. mdpi.com These reactions have been successfully employed to synthesize stilbenes and chalcones from nitrostyrenes. mdpi.com Nickel-catalyzed denitrative difluoroalkylation of β-nitrovinylarenes has also been reported, highlighting the versatility of this approach. researchgate.net

| Coupling Partner | Catalyst/Reagent | Product Type |

| Benzene diazonium salt | - | Stilbene. mdpi.com |

| Aryl carbaldehydes | - | Chalcone. mdpi.com |

| Arylboronic acids | Palladium catalyst | Stilbene |

| H-phosphites | Silver catalyst | 2-Arylvinylphosphonates. mdpi.com |

| Thiols | AIBN | Vinyl sulfides. mdpi.com |

Decarboxylative Nitration Pathways

Decarboxylative nitration of α,β-unsaturated carboxylic acids, such as cinnamic acid and its derivatives, provides a direct route to β-nitrostyrenes. chemrevlett.com This method avoids the use of potentially unstable aldehydes as starting materials. google.com

Several protocols have been developed for this transformation. One method involves heating cinnamic acid with nitric acid in the presence of a catalytic amount of AIBN. semanticscholar.org Another approach utilizes ceric ammonium (B1175870) nitrate (B79036) (CAN) as the nitrating agent in acetonitrile at room temperature for electron-rich cinnamic acids. chemrevlett.com

More recently, metal-free decarboxylative nitration has been achieved using tert-butylnitrite (t-BuONO) and TEMPO. researchgate.net Additionally, a method using copper nitrate in acetonitrile has been reported, where the copper salt acts as both a reactant and a catalyst, eliminating the need for ligands or other additives. google.com The reaction of α,β-unsaturated carboxylic acids with a trichloroisocyanuric acid (TCICA)/DMF system in the presence of sodium nitrite also yields nitroolefins, with sonication significantly reducing reaction times. chemrevlett.com

| Reagent System | Substrate | Key Conditions | Notes |

| Nitric acid/AIBN | Cinnamic acids | Acetonitrile, 50°C | High yield, long reaction time. semanticscholar.org |

| Ceric ammonium nitrate (CAN) | Electron-rich cinnamic acids | Acetonitrile, room temp. | Radical process. chemrevlett.com |

| Copper nitrate | Cinnamic acids | Acetonitrile, heat | No ligand/acid/base needed. google.com |

| t-Butylnitrite/TEMPO | α,β-Unsaturated carboxylic acids | - | Metal-free radical pathway. researchgate.net |

| Trichloroisocyanuric acid/NaNO₂ | α,β-Unsaturated carboxylic acids | DMF, reflux or sonication | Sonication reduces reaction time. chemrevlett.com |

| Fe(NO₃)₃·9H₂O | Cinnamic acid | - | Radical-mediated process. chemrevlett.com |

Multi-component Reaction Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient strategy for building molecular complexity. niscpr.res.in This approach is prized for its atom economy and ability to rapidly generate libraries of structurally diverse compounds. nih.gov In the context of substituted benzenes, MCRs offer a powerful alternative to traditional, often lengthy, synthetic sequences. niscpr.res.in

One notable advancement is the development of microwave-assisted, solvent-free, one-pot MCRs for synthesizing polysubstituted benzene derivatives. niscpr.res.in For instance, a three-component reaction involving aromatic aldehydes, malononitrile, and ethyl chloroacetate (B1199739) in the presence of pyridine (B92270) can yield complex benzene structures under controlled microwave irradiation. niscpr.res.in This methodology has been shown to be effective for a range of aromatic aldehydes, including those with nitro-substituents, highlighting its potential for creating derivatives related to this compound. niscpr.res.in The sequencing of MCRs with subsequent cyclization reactions is a recognized paradigm for the rapid synthesis of diverse heterocyclic scaffolds. nih.gov

| Entry | Aryl Group (Ar) | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | p-CH₃C₆H₄ | 100°C, 150s, MW | 92 | niscpr.res.in |

| 2 | o-ClC₆H₄ | 100°C, 150s, MW | 89 | niscpr.res.in |

| 3 | m-ClC₆H₄ | 100°C, 150s, MW | 90 | niscpr.res.in |

| 4 | p-BrC₆H₄ | 100°C, 150s, MW | 94 | niscpr.res.in |

| 5 | p-NO₂C₆H₄ | 100°C, 150s, MW | 95 | niscpr.res.in |

Regioselective and Stereoselective Synthesis Considerations

Ortho-Nitration Control in Vinylbenzene Systems

The synthesis of this compound via direct electrophilic nitration of styrene (vinylbenzene) presents a significant regioselectivity challenge. The vinyl group is an ortho-para directing group, meaning that nitration typically yields a mixture of ortho- and para-isomers, with the para-product often predominating. fiveable.me Achieving selective nitration at the ortho position requires specialized methods to overcome this inherent electronic preference. nih.gov

A significant breakthrough in controlling this regioselectivity involves the use of metal-organic frameworks (MOFs). Researchers have demonstrated that capturing nitrogen dioxide (NO₂) within a zirconium-based metal-organic framework (Zr-bptc) allows for the selective nitration of vinylbenzene derivatives under mild conditions. This method, which involves reacting the NO₂-loaded framework with the aromatic substrate, achieves high ortho/para selectivity and utilizes a reusable catalyst, marking a step towards more environmentally benign nitration processes. Traditional methods using mixed acids like nitric acid and sulfuric acid are often harsh and can lead to poor regioselectivity and unwanted side reactions. nih.gov

| Method | Key Reagents/Conditions | Selectivity | Reference |

|---|---|---|---|

| Classical Nitration | HNO₃/H₂SO₄, 0–5°C | Challenging to control; mixture of ortho and para products | |

| MOF-Catalyzed Nitration | Nitrogen dioxide (NO₂) in Zr-bptc catalyst, CHCl₃, 0–25°C | High ortho/para selectivity (>85%) |

Stereochemical Outcomes in Olefin Synthesis

The geometry of the vinyl group in 2-nitrostyrene and its derivatives is a critical aspect of their chemistry, with the trans (E) isomer being the most commonly employed and thermodynamically stable form. However, the stereochemical outcome of synthetic and subsequent reactions is a key consideration. For example, upon irradiation with visible light, trans-β-nitrostyrene can undergo photoisomerization to establish an equilibrium with its cis (Z) diastereoisomer. nih.gov

In synthetic applications, particularly cycloadditions, the stereochemistry of the nitrostyrene dictates the stereochemistry of the product. Many synthetic methods are designed to be highly stereoselective. For instance, one-pot, three-component [3+2] cycloaddition reactions using trans-β-nitrostyrene derivatives have been developed to produce highly functionalized spiroindolizidines in a regio- and stereoselective manner. academie-sciences.fr The stereochemical integrity of the olefin is crucial for controlling the relative configuration of the newly formed stereocenters in the cycloadduct. Similarly, highly diastereoselective conjugate additions of nucleophiles to chiral β-nitrostyrene derivatives are pivotal for the asymmetric synthesis of complex molecules like 4-aryl-1,2,3,4-tetrahydroisoquinolines. oup.com

Catalytic Systems in this compound Synthesis

Transition Metal Catalysis

Transition metal catalysis provides a versatile and powerful toolkit for the synthesis and functionalization of this compound and its derivatives. A primary synthetic route involves the vinylation of a pre-nitrated benzene ring, often accomplished through palladium-catalyzed cross-coupling reactions. For example, the Heck reaction can be used to couple an ortho-nitro-substituted aryl halide with a vinyl source. Furthermore, palladium catalysts, often in combination with a phenanthroline ligand, are effective in the reductive cyclization of β-nitrostyrenes to form indoles, using phenyl formate (B1220265) as a carbon monoxide surrogate. unimi.it

A variety of other transition metals have been employed in reactions utilizing nitrostyrenes as substrates for constructing complex molecular architectures, particularly spirooxindoles. rsc.org These catalysts act as Lewis acids, activating the substrates towards nucleophilic attack.

| Catalyst System | Reaction Type | Substrate Example | Reference |

|---|---|---|---|

| PdCl₂(CH₃CN)₂ / Phenanthroline | Reductive Cyclization | β-Nitrostyrenes | unimi.it |

| NaAuCl₄·2H₂O | Condensation/Spirocyclization | Isatins and 4-hydroxycoumarin (B602359) (related to nitrostyrene reactions) | rsc.org |

| FeCl₃ | [3+2] Cycloaddition | Spirooxindole aziridines and isothiocyanates (demonstrates utility with related complex systems) | rsc.org |

| Mo(CO)₆/2,2′-bipyridine | Denitrative Coupling | β-nitrostyrenes and sulfonyl hydrazides | researchgate.net |

Organocatalysis

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a dominant strategy for the asymmetric functionalization of β-nitrostyrenes. The electron-withdrawing nitro group strongly activates the vinyl moiety towards conjugate addition (Michael addition), making it an ideal substrate for organocatalytic methods. mdpi.com

Chiral amines, such as pyrrolidine (B122466) and its derivatives, and bifunctional catalysts derived from cinchona alkaloids are frequently used to achieve high levels of stereocontrol. nih.govnih.govrsc.org These catalysts can activate the nucleophile (often via enamine formation) and/or the electrophile (the nitrostyrene, via hydrogen bonding) to facilitate a highly enantioselective and diastereoselective C-C bond formation. mdpi.comrsc.org This has been successfully applied to the addition of various nucleophiles, including dicarbonyl compounds and aldehydes, to nitrostyrenes. nih.govmaynoothuniversity.ie

| Catalyst | Reaction Type | Nucleophile | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Cinchona-derived thiourea | Michael Addition | 2,4-pentanedione | 95% yield, 97% ee | maynoothuniversity.ie |

| Ts-DPEN | Michael Addition | Cyclic β-ketoester | Up to 96% yield, 99:1 dr, 94% ee | mdpi.com |

| Pyrrolidine-based catalyst | Michael Addition | Cyclohexanone | Up to 92% ee, >99:1 dr | nih.gov |

| L-pipecolinic acid | oxa-Michael–aldol reaction | Salicylaldehydes | High yield, poor enantioselectivity (5–17% ee) | beilstein-journals.org |

| Cinchona-based squaramide | Michael Addition | Acetylacetone | Detailed mechanistic study performed | rsc.org |

Heterogeneous Catalysis

The synthesis of this compound and its derivatives through heterogeneous catalysis represents a significant advancement toward more sustainable, efficient, and scalable chemical manufacturing. These methods employ catalysts in a different phase from the reactants, typically a solid catalyst in a liquid or gas-phase reaction. This approach offers considerable advantages, including simplified catalyst recovery and recycling, reduced waste generation, and often enhanced selectivity and stability compared to homogeneous counterparts. Key heterogeneous strategies include direct nitration using advanced materials, condensation reactions over functionalized supports, and cross-coupling reactions with supported metal catalysts.

One prominent heterogeneous method is the direct nitration of vinylbenzene (styrene). Innovations in materials science have led to the development of catalysts that can control the regioselectivity of this reaction, which is challenging with traditional methods. A notable example involves the use of zirconium-based metal-organic frameworks (Zr-bptc) as a heterogeneous catalyst. This material can capture nitrogen dioxide (NO₂) and facilitate the selective nitration of styrene at the ortho position under mild conditions (0–25°C in chloroform), achieving yields greater than 85%. The reusability of such catalysts makes this an environmentally favorable route.

Another widely adopted heterogeneous catalytic route is the Henry reaction, which involves the condensation of an aromatic aldehyde with a nitroalkane, followed by dehydration to yield the nitrostyrene derivative. google.com Various solid catalysts have been developed to facilitate this transformation efficiently. Amino-functionalized silica (B1680970) gel has been successfully employed as a robust heterogeneous catalyst for the synthesis of β-nitrostyrene derivatives from aromatic aldehydes and nitromethane. nih.gov This system is particularly effective in continuous-flow protocols, allowing for sustained production for over 100 hours with high selectivity. nih.gov Similarly, other supported catalysts like polyamine-functionalized zirconia have been reported for the same purpose. google.com

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, provide a versatile pathway for the vinylation of ortho-nitro-substituted aryl halides. In this approach, a pre-functionalized nitrobenzene (B124822) derivative (e.g., 2-nitrobromobenzene) is reacted with a vinyl source, such as vinylboronic acids or vinyltributyltin, in the presence of a solid-supported palladium catalyst. The use of heterogeneous palladium catalysts, for instance, Pd nanoparticles supported on materials like SBA-15 silica, simplifies product purification and allows for catalyst reuse, a key advantage in metal-catalyzed processes. rsc.org

The table below summarizes key research findings on the heterogeneous catalytic synthesis of this compound and related nitrostyrenes.

Table 1: Heterogeneous Catalytic Methods for Nitrostyrene Synthesis

| Method | Catalyst | Key Reagents & Conditions | Yield (%) | Selectivity/Notes |

| Direct Nitration | Zirconium-based Metal-Organic Framework (Zr-bptc) | Vinylbenzene, Nitrogen dioxide (NO₂), Chloroform, 0–25°C | >85 | High ortho/para selectivity; reusable catalyst. |

| Henry Reaction | Amino-functionalized silica gel | Aromatic aldehydes, Nitromethane | High | Effective in continuous-flow systems for over 100 hours. nih.gov |

| Henry Reaction | Polyamine-functionalized zirconia | Aromatic aldehydes, Nitroalkanes | High | Mentioned as an effective heterogeneous catalyst system. google.com |

| Vinylation (Cross-Coupling) | Palladium catalyst (general) | ortho-nitro-substituted aryl halides, vinylboronic acids or vinyltributyltin | Variable | Provides regioselective installation of the vinyl group. |

Reactivity and Reaction Mechanisms of 1 Nitro 2 Vinyl Benzene

Electrophilic and Nucleophilic Character

The electronic properties of 1-nitro-2-vinyl-benzene are significantly influenced by the strong electron-withdrawing nature of the nitro group. This influence extends to both the vinyl substituent and the aromatic ring, defining the molecule's interactions with both electrophiles and nucleophiles.

The vinyl group of this compound is a potent Michael acceptor. The powerful electron-withdrawing effect of the ortho-nitro group renders the β-carbon of the vinyl moiety significantly electrophilic. This heightened electrophilicity makes the double bond highly susceptible to conjugate addition by a wide array of nucleophiles. nih.gov This reactivity is a cornerstone of its synthetic utility, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. A variety of nucleophiles, including amines, thiols, and carbanions, readily participate in Michael additions to the nitro-activated double bond. nih.gov

For instance, the reaction of β-nitrostyrene with amines leads to the formation of adducts, which can, in some cases, undergo further transformations. nih.gov The general mechanism for the Michael addition involves the attack of a nucleophile on the β-carbon of the vinyl group, leading to the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the final adduct.

Table 1: Examples of Michael Additions to Nitrostyrene (B7858105) Derivatives

| Nucleophile | Product Type | Reference |

|---|---|---|

| Amines | β-Amino-α-nitroethylbenzene derivatives | nih.gov |

| Diethyl Malonate | Diethyl 2-(2-nitro-1-phenylethyl)malonate | mdpi.com |

The benzene (B151609) ring of this compound is strongly deactivated towards electrophilic aromatic substitution. This deactivation is a direct consequence of the powerful electron-withdrawing nature of the nitro group. The nitro group reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.

Furthermore, the nitro group acts as a meta-director for incoming electrophiles. This directing effect is due to the destabilization of the ortho and para arenium ion intermediates that would be formed upon electrophilic attack at these positions. The positive charge of these intermediates would be adjacent to the positively charged nitrogen of the nitro group, which is energetically unfavorable. The arenium ion formed from meta attack is comparatively more stable. Electrophilic aromatic substitution reactions, such as nitration or halogenation, will therefore predominantly yield products substituted at the positions meta to the nitro group. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.comlibretexts.org

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orglibretexts.org

Deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring. masterorganicchemistry.commasterorganicchemistry.com

The nitro group itself can be involved in nucleophilic interactions. While less common than reactions at the vinyl group or the aromatic ring, the nitrogen atom of the nitro group is electron-deficient and can be attacked by strong nucleophiles. More significantly, the nitro group strongly activates the benzene ring towards nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to itself, although the vinyl group's presence complicates this. In nucleophilic aromatic substitution, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. The reaction proceeds through a high-energy intermediate called a Meisenheimer complex. nih.gov

The nitro group's ability to stabilize the negative charge of the Meisenheimer complex through resonance is key to this activation. nih.gov Nucleophilic addition to nitroaromatic rings results in dearomatization, forming relatively stable cyclohexadienenitronate anion intermediates. nih.gov

Radical Reaction Pathways

This compound and related nitrostyrenes are also highly reactive towards radical species. These reactions often proceed through addition to the vinyl group, followed by further transformations.

Radical intermediates in reactions involving this compound can be generated through various methods, including thermal homolytic cleavage of labile bonds, metal-catalyzed processes, and photochemical initiation. nih.gov For example, the thermal decomposition of initiators like dibenzoyl peroxide can generate radicals that subsequently react with the nitrostyrene. nih.gov

The detection and characterization of these short-lived radical intermediates are challenging but can be achieved through radical trapping techniques. nih.gov Spin trapping is a common method where a "spin trap" molecule reacts with the transient radical to form a more stable radical species, a spin adduct, which can then be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy. nih.govmdpi.com Another approach is the use of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which can react with radical intermediates to form stable products that provide evidence for the existence of the original radical. csbsju.edu

Table 2: Methods for Generation and Detection of Radical Intermediates

| Method | Description | Application Example |

|---|---|---|

| Generation | ||

| Thermal Decomposition | Use of radical initiators (e.g., peroxides) that cleave upon heating. | Cross-coupling of nitrostyrenes with aromatic aldehydes. nih.gov |

| Photochemical Initiation | Use of light to induce homolytic cleavage and generate radicals. | Photochemical cross-coupling with aryl carbaldehydes. nih.gov |

| Trapping/Detection | ||

| Spin Trapping | A transient radical adds to a spin trap (e.g., nitrone) to form a persistent nitroxide radical detectable by EPR. nih.gov | Studying thermo-oxidative degradation of polymers. mdpi.com |

A prevalent radical reaction pathway for nitrostyrenes is the radical addition-elimination mechanism. nih.gov This process typically involves two key steps:

Addition: An in situ generated radical adds regioselectively to the β-position of the vinyl group. This addition forms a new carbon-centered benzylic radical intermediate. nih.gov

Elimination: The resulting benzylic radical undergoes spontaneous elimination of the nitro group as a nitrosyl radical (•NO₂), which leads to the formation of a new double bond and the final cross-coupling product. nih.gov

This addition-elimination pathway is a common mechanistic scenario proposed and supported by experimental evidence in various denitrative cross-coupling reactions of nitrostyrenes. nih.gov This mechanism allows for the formation of a wide range of substituted alkenes from nitrostyrenes. mdpi.com

Redox Chemistry

The redox chemistry of this compound is primarily dictated by the presence of the nitro (-NO₂) group and the vinyl (-CH=CH₂) group. These two functionalities offer distinct sites for oxidative and reductive transformations, allowing for a range of synthetic manipulations.

The vinyl group of this compound is susceptible to oxidative cleavage. A notable method involves a visible light-promoted anaerobic cleavage of the alkene using the nitroarene itself as the oxygen transfer reagent. researchgate.netchemrxiv.org This process serves as an alternative to more traditional methods like ozonolysis. The reaction is believed to proceed via a radical cycloaddition mechanism upon photoexcitation of the nitroarene. This leads to the formation of a 1,3,2-dioxazolidine intermediate, which subsequently fragments to yield carbonyl compounds. researchgate.net The electron-deficient nature of the nitro-substituted aromatic ring facilitates this transformation. chemrxiv.org

| Transformation Type | Reagents | Key Intermediate | Product Type |

| Anaerobic Alkene Cleavage | Visible Light (e.g., 390 nm) | 1,3,2-Dioxazolidine | Carbonyl Compounds |

The reduction of the aromatic nitro group to a primary amine is a fundamental and widely utilized transformation in organic synthesis. wikipedia.org For this compound, this conversion yields 2-vinylaniline. This reaction can be accomplished using various reducing agents and conditions.

Classic methods include catalytic hydrogenation and the use of metals in acidic media. wikipedia.orgchemguide.co.uk Catalytic hydrogenation typically employs catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. wikipedia.org Alternatively, dissolving metal reductions, for instance with tin (Sn) and concentrated hydrochloric acid (HCl), are effective. chemguide.co.uk In this latter method, the nitrobenzene (B124822) derivative is first reduced to the corresponding phenylammonium ion under acidic conditions, which is then neutralized with a base like sodium hydroxide to liberate the free amine. chemguide.co.ukyoutube.com

| Method | Reducing Agent(s) | Catalyst | Conditions |

| Catalytic Hydrogenation | Hydrogen Gas (H₂) | Palladium-on-carbon (Pd/C) | Varies |

| Metal/Acid Reduction | Tin (Sn) | Hydrochloric Acid (HCl) | Heat under reflux |

| Metal/Acid Reduction | Iron (Fe) | Acidic Media | Varies |

A significant challenge in the reduction of this compound is achieving chemoselectivity—reducing the nitro group without affecting the vinyl group. Standard catalytic hydrogenation may also reduce the carbon-carbon double bond. wikipedia.org Therefore, specific methodologies have been developed to selectively target the nitro functionality.

Reagents such as sodium sulfide or sodium hydrosulfite can be employed for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities. wikipedia.org Modern methods offer high selectivity under mild conditions. For instance, the use of tetrahydroxydiboron in water can effectively reduce aromatic nitro compounds while being tolerant of sensitive groups like vinyl and ethynyl moieties. organic-chemistry.org Another approach involves palladium-catalyzed transfer hydrogenation using reagents like polymethylhydrosiloxane (PMHS), which demonstrates high functional group tolerance, leaving the vinyl group intact. organic-chemistry.org

| Reagent/System | Key Features | Tolerated Groups |

| Tetrahydroxydiboron (B₂(OH)₄) | Metal-free, mild conditions, aqueous solvent | Vinyl, Ethynyl, Carbonyl, Halogen |

| Pd catalyst / PMHS | High yield, room temperature | Ketones, Nitriles, Esters, Halogens |

| Sodium Sulfide (Na₂S) | Classic reagent for selective reduction | Alkenes |

Cycloaddition Reactions

The conjugated system of this compound, involving the vinyl group and the aromatic ring, makes it an active participant in cycloaddition reactions. The powerful electron-withdrawing nature of the ortho-nitro group significantly influences the reactivity of the vinyl moiety.

In the context of the Diels-Alder, or [4+2] cycloaddition, reaction, this compound functions as a dienophile. wikipedia.orgmasterorganicchemistry.com The reaction involves a conjugated diene reacting with an alkene (the dienophile) to form a six-membered ring. wikipedia.org The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups.

The nitro group on the benzene ring deactivates the π-system of the vinyl group, making it electron-poor and thus a more potent dienophile. masterorganicchemistry.com This increased reactivity leads to faster reaction rates compared to unsubstituted styrene (B11656). When reacting with a cyclic diene like cyclopentadiene, the reaction can lead to the formation of endo and exo diastereoisomers. chemtube3d.com The presence of strong electron-withdrawing groups on the dienophile often favors the formation of the endo isomer. beilstein-journals.org

| Role in Reaction | Activating Group | Key Feature | Product |

| Dienophile | Nitro Group (-NO₂) | Electron-deficient double bond | Substituted Cyclohexene |

This compound is an excellent substrate for [3+2] annulation reactions, which are 1,3-dipolar cycloadditions that form five-membered heterocyclic rings. chim.itresearchgate.net The electron-deficient character of the vinyl group, enhanced by the nitro substituent, makes it highly receptive to attack by 1,3-dipoles. chim.it

These reactions can proceed through two primary mechanisms: a concerted 1,3-dipolar cycloaddition or a stepwise process initiated by a Michael addition, followed by ring closure (MIRC). chim.itresearchgate.net Common 1,3-dipoles used in these reactions include azomethine ylides, which lead to pyrrolidines, and diazo compounds, which yield pyrazolines. chim.it These reactions provide a highly efficient route to complex nitrogen-containing heterocyclic systems. researchgate.net

| 1,3-Dipole | Resulting Heterocycle | Reaction Mechanism |

| Azomethine Ylide | Pyrrolidine (B122466) | Concerted Cycloaddition |

| Diazo Compound | Pyrazoline | Concerted Cycloaddition |

| Azide | Tetrazole (after rearrangement) | Stepwise (MIRC) |

| Nitrone | Isoxazolidine (B1194047) | Concerted Cycloaddition |

Functional Group Transformations

The presence of both a nitro and a vinyl group allows for a range of chemical modifications. These transformations can be broadly categorized into reactions involving the vinyl moiety and those targeting the nitro group.

Substitution Reactions at the Vinyl Moiety

The vinyl group of this compound, as part of a β-nitrostyrene system, is activated towards certain types of substitution reactions. A notable class of such transformations is denitrative cross-coupling reactions. In these reactions, the nitro group is displaced by a new substituent, effectively resulting in a substitution at the vinylic position.

This process often proceeds through a radical addition-elimination mechanism. A radical species adds to the β-carbon of the vinyl group (the carbon attached to the benzene ring), forming a stabilized benzylic radical intermediate. Subsequent elimination of the nitro group as a nitrosyl radical leads to the formation of a new substituted alkene. mdpi.com These radical-mediated pathways provide a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds at the vinyl position.

One specific example of a denitrative substitution is phosphonylation, where a phosphonate group replaces the nitro group. This transformation is valuable for the synthesis of vinylphosphonates, which are important intermediates in various chemical syntheses. The reaction can be promoted by reagents such as manganese(III) acetate, which facilitates the formation of a phosphonyl radical from a dialkyl phosphite.

Table 1: Denitrative Phosphonylation of a β-Nitrostyrene Derivative

| Substrate | Reagent | Oxidant | Solvent | Temperature | Product | Yield |

| β-Nitrostyrene | Diethyl phosphite | Mn(OAc)₃ | Acetic Acid | 80°C | (E)-Diethyl styrylphosphonate | Good |

This table illustrates a representative denitrative phosphonylation reaction on a general β-nitrostyrene, a class of compounds to which this compound belongs. Specific yield data for the ortho-nitro isomer was not available in the searched literature.

Conversion of the Nitro Group

The nitro group of this compound can undergo various transformations, with reduction to an amino group being one of the most significant. This conversion is a critical step in the synthesis of many biologically active molecules and functional materials. The challenge in this transformation lies in selectively reducing the nitro group without affecting the vinyl group.

Several methods have been developed for the chemoselective reduction of the nitro group in nitrostyrenes. Catalytic transfer hydrogenation is a prominent technique, employing a catalyst and a hydrogen donor to achieve the reduction. For instance, a rhodium-on-iron-oxide (Rh/α-FeOOH) catalyst with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) as the hydrogen source has been shown to be effective in converting nitrostyrenes to vinylanilines with high selectivity. This method benefits from mild reaction conditions and high conversion rates.

Another approach involves the use of metal nanoparticles as catalysts. Copper nanoparticles (Cu NPs), for example, can catalyze the reduction of nitrostyrenes to vinylanilines at room temperature using ammonia borane as the hydrogen source. The stability and selectivity of such catalysts can be enhanced by supporting them on materials like tungsten oxide nanorods.

Classic reduction methods, such as the Bechamp reduction using iron metal in an acidic medium like acetic acid, are also applicable for the conversion of nitroarenes to anilines and can be adapted for nitrostyrenes.

Table 2: Selective Reduction of a Nitrostyrene to a Vinylaniline

| Substrate | Catalyst | Hydrogen Source | Solvent | Temperature | Product | Conversion/Yield |

| 3-Nitrostyrene | Rh/α-FeOOH | N₂H₄·H₂O | Not specified | Not specified | 3-Vinylaniline | 100% Conversion, 98% Selectivity |

| 3-Nitrostyrene | Cu NPs on WO₂.₇₂ | Ammonia Borane | Not specified | Room Temp. | 3-Vinylaniline | >99% Yield |

This table presents data for the selective reduction of 3-nitrostyrene, a positional isomer of this compound. The principles and catalytic systems are generally applicable to the ortho-isomer, though specific yields may vary.

Advanced Applications of 1 Nitro 2 Vinyl Benzene in Organic Synthesis and Materials Chemistry

Construction of Heterocyclic Scaffolds

The strategic placement of the nitro and vinyl groups in 1-nitro-2-vinyl-benzene makes it an exceptional precursor for the synthesis of various heterocyclic systems. The nitro group can be chemically transformed into a nucleophilic amine, nitroso, or nitrene intermediate, which can then react intramolecularly with the adjacent vinyl group (or a derivative thereof) to form new rings. This approach provides efficient pathways to important nitrogen and oxygen-containing heterocycles.

Asymmetric Synthesis Approaches to Biologically Active Scaffolds

This compound, also known as 2-nitrostyrene, serves as a versatile building block in the asymmetric synthesis of complex, biologically active molecules. Its utility stems from the unique electronic properties conferred by the vinyl and nitro functional groups. The powerful electron-withdrawing nature of the nitro group renders the vinyl group's β-carbon highly electrophilic, making it an excellent Michael acceptor for various nucleophiles. This reactivity is harnessed in catalytic asymmetric reactions to construct chiral centers with high levels of stereocontrol.

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of 2-nitrostyrene. Chiral amines, thioureas, and squaramides have been successfully employed to catalyze the conjugate addition of nucleophiles, leading to intermediates for valuable scaffolds. For instance, the asymmetric Michael addition of ketones or aldehydes to 2-nitrostyrene, catalyzed by chiral secondary amines (e.g., proline derivatives), yields γ-nitro carbonyl compounds. These products are pivotal intermediates that can be further elaborated into chiral pyrrolidines, piperidines, and other nitrogen-containing heterocycles prevalent in pharmaceuticals.

Another significant application is in the synthesis of indole (B1671886) derivatives. Palladium-catalyzed reductive cyclization of 2-nitrostyrene derivatives is a key strategy for forming the indole core, a privileged scaffold in medicinal chemistry. Asymmetric variations of this and related cycloaddition reactions allow for the enantioselective synthesis of complex indole alkaloids and related compounds. The strategic placement of the nitro and vinyl groups facilitates various cyclization reactions, providing pathways to construct intricate molecular architectures.

The table below summarizes key asymmetric reactions involving this compound for the synthesis of precursors to biologically active scaffolds.

| Reaction Type | Catalyst Type | Nucleophile/Reagent | Resulting Scaffold/Intermediate |

| Michael Addition | Chiral Amines (e.g., Proline) | Ketones, Aldehydes | Chiral γ-Nitro Carbonyls |

| Michael Addition | Chiral Thioureas/Squaramides | Malonates, β-Ketoesters | Enantioenriched Nitroalkanes |

| [3+2] Cycloaddition | Chiral Phosphines | Allenoates | Functionalized Cyclopentenes |

| Reductive Cyclization | Palladium Catalysts | - | Indole Derivatives |

These methodologies demonstrate the importance of this compound as a substrate for creating stereochemically rich molecules, providing access to a diverse range of structures for drug discovery and development.

Precursor for Advanced Materials

Organic Semiconductors and Optoelectronic Materials

The unique molecular structure of this compound, featuring a polymerizable vinyl group and an electron-withdrawing nitro group attached to a π-conjugated benzene (B151609) ring, makes it a compound of interest in materials science. smolecule.com Specifically, it holds potential as a functional monomer for the synthesis of organic semiconductors and optoelectronic materials. smolecule.com

The vinyl group allows this compound to act as a monomer in polymerization reactions, similar to its parent compound, styrene (B11656). smolecule.com It can be homopolymerized or copolymerized with other monomers to create novel polymeric materials. The incorporation of the nitro group onto the polymer backbone is the key feature that could imbue the resulting material with useful electronic properties. The strong electron-withdrawing nature of the nitro group significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the conjugated system.

This tuning of electronic properties is a critical aspect of designing organic semiconductors. For instance, polymers incorporating this compound could function as n-type (electron-transporting) materials, which are essential components in various organic electronic devices, including:

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.

Organic Photovoltaics (OPVs): As electron-acceptor materials to be blended with electron-donor (p-type) polymers.

Organic Light-Emitting Diodes (OLEDs): In electron-transporting or emission layers.

Research in this area focuses on synthesizing polymers based on this compound and characterizing their material properties, as detailed in the table below.

| Property | Significance in Organic Electronics | Influence of this compound Moiety |

| Electron Affinity | Determines the ability to accept and transport electrons (n-type behavior). | Increased by the electron-withdrawing nitro group. |

| Ionization Potential | Relates to the energy required to remove an electron (HOMO level). | Increased (lowered HOMO) by the nitro group, enhancing stability. |

| Solubility | Crucial for solution-based processing and device fabrication. | Can be tuned by copolymerization with other monomers. |

| Film Morphology | Affects charge carrier mobility and device performance. | Influenced by intermolecular interactions involving the polar nitro groups. |

While research into specific polymers derived solely from this compound is an emerging area, its potential as a functional building block for tuning the optoelectronic properties of conjugated polymers is significant. smolecule.comsmolecule.com

Energetic Materials Research

This compound belongs to the class of nitroaromatic compounds, which is a foundational group in the field of energetic materials. Its molecular structure contains the essential components of a high-energy material: a fuel component (the hydrocarbon benzene ring and vinyl group) and an oxidizing component (the nitro group) in close proximity within the same molecule. This arrangement allows for a rapid, exothermic decomposition or combustion reaction upon initiation.

Research into this compound as an energetic material focuses on its potential as a melt-castable explosive or as an energetic plasticizer/binder in polymer-bonded explosives (PBXs). The vinyl group offers a reactive site for polymerization, which could be exploited to create energetic polymers or to covalently bind the molecule into a polymer matrix, reducing sensitivity and improving mechanical properties.

The key performance parameters for an energetic material include its density, oxygen balance, heat of formation, and detonation velocity. The presence of a single nitro group in this compound results in a negative oxygen balance, meaning it requires an external oxygen source for complete combustion. However, its properties can be compared to other foundational energetic materials.

The table below outlines the key characteristics of this compound relevant to energetic materials research.

| Parameter | Definition | Relevance for this compound |

| Oxygen Balance (OB%) | The degree to which a compound can oxidize itself. | Highly negative, typical for simple nitroaromatics. This suggests use in mixtures with oxidizers. |

| Heat of Formation (ΔHf°) | The energy stored in the chemical bonds of the molecule. | Positive value is desirable for high energy release. The strained nitro group contributes positively. |

| Density (ρ) | A higher density generally correlates with higher detonation pressure and velocity. | As a liquid/low melting solid, its density is moderate. Polymerization could increase bulk density. |

| Functional Groups | Determines reactivity, stability, and potential applications. | The Nitro Group acts as the oxidizer (energetic source). The Vinyl Group allows for polymerization to form energetic binders or polymers. |

Due to its potential hazards, including explosivity and toxicity, handling this compound requires significant caution. smolecule.com Research in this field is highly specialized and aims to understand its thermal stability, decomposition mechanisms, and performance characteristics as a potential component in advanced energetic formulations. purdue.eduekb.eg

Spectroscopic and Structural Elucidation Techniques for 1 Nitro 2 Vinyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. It is indispensable for the structural elucidation of organic compounds, including 1-Nitro-2-vinyl-benzene.

Proton (¹H) NMR spectroscopy is a primary tool for monitoring the progress of chemical reactions and for the structural determination of this compound. By analyzing the chemical shifts, integration, and coupling patterns of the proton signals, one can confirm the presence of the vinyl and nitro-substituted aromatic moieties.

In the context of reaction monitoring, ¹H NMR allows for the real-time or periodic analysis of the reaction mixture. asahilab.co.jpmagritek.com This enables chemists to track the consumption of starting materials and the formation of products, helping to determine reaction endpoints and identify any intermediates or byproducts. magritek.com For instance, in the synthesis of this compound, the disappearance of signals corresponding to the reactants and the appearance of characteristic signals for the vinyl and aromatic protons of the product would be observed.

The ¹H NMR spectrum of a related compound, 1-chloro-4-(2-nitrovinyl) benzene (B151609), shows distinct signals for the vinyl protons and the aromatic protons, allowing for unambiguous structural assignment. The coupling constants between the vinyl protons can also determine the stereochemistry (E/Z isomerism) of the double bond.

Table 1: Representative ¹H NMR Data for a Substituted Nitrovinylbenzene Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinyl Hα | ~7.6 | d | ~13.6 |

| Vinyl Hβ | ~8.0 | d | ~13.6 |

| Aromatic H | 7.4-7.8 | m | - |

Note: Data is representative and may vary based on the specific derivative and solvent used.

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different carbon environments.

For this compound, the ¹³C NMR spectrum would exhibit signals corresponding to the two vinyl carbons and the six aromatic carbons. The chemical shifts of these carbons are influenced by their local electronic environment. The carbon attached to the nitro group will be significantly downfield due to the strong electron-withdrawing nature of the nitro group. The vinyl carbons will appear in the characteristic region for sp² hybridized carbons.

A simplified table of expected chemical shift ranges for the carbon atoms in this compound is provided below.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Approximate Chemical Shift (ppm) |

| C-NO₂ | 140 - 150 |

| Aromatic C-H | 120 - 140 |

| Aromatic C-vinyl | 130 - 140 |

| Vinyl =CH₂ | 115 - 125 |

| Vinyl -CH= | 130 - 140 |

Note: These are approximate ranges and can be influenced by solvent and other structural features.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. uci.edu It is an effective method for identifying the components of a mixture and assessing the purity of a compound like this compound. In a GC-MS analysis, the sample is first vaporized and separated into its components in the GC column. Each separated component then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is determined, providing a mass spectrum that can be used for identification. uci.edu The NIST WebBook provides GC-MS data for 1-Nitro-2-vinylbenzene, which can be used as a reference for its identification. nih.gov

The mass spectrum of a compound shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and several fragment ion peaks. The fragmentation pattern is a unique fingerprint of a molecule and provides valuable structural information.

For nitroaromatic compounds, characteristic fragmentation pathways are often observed. These can include the loss of the nitro group (NO₂) or a nitro radical (•NO). nih.govresearchgate.net The loss of these fragments from the molecular ion of this compound would result in specific fragment ions. The study of these fragmentation patterns is crucial for the structural elucidation of unknown nitroaromatic compounds. nih.gov Common fragmentation behaviors in nitroaromatic compounds include the loss of OH and NO radicals. researchgate.net The fragmentation of the benzene ring itself can also occur. nih.gov

Table 3: Potential Key Fragments in the Mass Spectrum of this compound

| Fragment | m/z (Mass-to-charge ratio) | Possible Identity |

| [M]⁺ | 149 | Molecular Ion |

| [M-NO₂]⁺ | 103 | C₈H₇⁺ |

| [M-C₂H₃]⁺ | 122 | C₆H₄NO₂⁺ |

Note: This table presents hypothetical major fragments based on common fragmentation patterns of nitroaromatic and vinyl compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds.

For this compound, the IR spectrum will show characteristic absorption bands for the nitro (NO₂) group and the vinyl (C=C) group. The nitro group typically exhibits two strong stretching vibrations: an asymmetric stretch and a symmetric stretch. The C=C stretching vibration of the vinyl group will also be present, along with C-H stretching and bending vibrations for both the vinyl and aromatic portions of the molecule. An absorption band at approximately 1520 cm⁻¹ is characteristic of the asymmetric stretch of a nitro group. smolecule.com

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1510 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 | Strong |

| Vinyl (C=C) | Stretch | 1620 - 1650 | Medium |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium |

| Vinyl (=C-H) | Stretch | 3010 - 3095 | Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |

| Vinyl (=C-H) | Out-of-plane bend | 910 - 990 | Strong |

| Aromatic (C-H) | Out-of-plane bend | 690 - 900 | Strong |

Note: The exact frequencies can vary depending on the molecular environment and the physical state of the sample.

Characterization of Functional Groups

The structural integrity of this compound is confirmed through various spectroscopic techniques that identify its key functional groups: the nitro (-NO₂), vinyl (-CH=CH₂), and the ortho-substituted benzene ring. Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are principal methods for this characterization.

In IR spectroscopy, the nitro group presents strong, characteristic absorption bands. The asymmetric stretching vibration of the N-O bond typically appears in the range of 1500-1560 cm⁻¹, while the symmetric stretching vibration is observed between 1335-1370 cm⁻¹. The presence of the vinyl group is identified by C-H stretching vibrations above 3000 cm⁻¹ and a C=C stretching vibration around 1620-1640 cm⁻¹. The ortho-substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the 735-770 cm⁻¹ region.

¹H NMR spectroscopy provides detailed information about the hydrogen environments. The vinyl protons typically appear as a distinct set of signals in the downfield region (δ 5.0-7.0 ppm), often exhibiting complex splitting patterns (doublet of doublets) due to geminal and cis/trans coupling. The aromatic protons resonate further downfield (δ 7.0-8.5 ppm), with their chemical shifts and coupling constants being influenced by the strong electron-withdrawing effect of the nitro group. ¹³C NMR spectroscopy complements this by identifying the carbon skeleton, with the vinyl carbons appearing in the δ 110-140 ppm range and the aromatic carbons resonating between δ 120-150 ppm. The carbon atom attached to the nitro group is typically shifted significantly downfield.

Table 1: Spectroscopic Data for Characterization of Functional Groups in Nitrostyrene (B7858105) Derivatives

| Technique | Functional Group | Characteristic Signal/Frequency |

| IR Spectroscopy | Nitro (NO₂) | ~1520 cm⁻¹ (asymmetric stretch), ~1350 cm⁻¹ (symmetric stretch) |

| Vinyl (C=C) | ~1630 cm⁻¹ (stretch) | |

| Aromatic (C-H) | ~750 cm⁻¹ (ortho-substitution bend) | |

| ¹H NMR | Vinyl Protons | δ 5.0 - 7.0 ppm |

| Aromatic Protons | δ 7.0 - 8.5 ppm | |

| ¹³C NMR | Vinyl Carbons | δ 110 - 140 ppm |

| Aromatic Carbons | δ 120 - 150 ppm |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for analyzing the electronic structure of this compound, particularly its conjugated system. The molecule contains a chromophore consisting of the benzene ring, the vinyl group, and the nitro group, which form an extended π-electron system. This extended conjugation significantly influences the electronic transitions and the resulting absorption spectrum.

The UV-Vis spectrum of β-nitrostyrene, a closely related compound, shows a strong, broad absorption band with a maximum (λmax) centered around 312 nm. nih.gov This absorption is attributed to an allowed π→π* electronic transition, which has significant charge-transfer character. nih.gov The electron-withdrawing nature of the nitro group and its conjugation with the styrenyl framework lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at a longer wavelength (a bathochromic or red shift) compared to styrene (B11656) or nitrobenzene (B124822) alone. up.ac.za

The position and intensity of this absorption band are sensitive to the substitution pattern on the aromatic ring and the solvent environment. researchgate.net The extended conjugation in this compound allows for the delocalization of π-electrons across the nitro, vinyl, and phenyl moieties, which is fundamental to its electronic properties and reactivity. Analysis of the UV-Vis spectrum provides critical insights into the electronic structure and the extent of conjugation within the molecule and its derivatives. researchgate.net

Table 2: UV-Vis Absorption Data for β-Nitrostyrene

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Reference |

| trans-β-Nitrostyrene | CH₂Cl₂ | 312 | 16,500 | π→π* (charge-transfer) | nih.gov |

Advanced X-ray Diffraction (XRD) for Crystalline Structures

XRD is crucial for unambiguously confirming the E/Z configuration of the vinyl substituent in nitrostyrene derivatives. nih.gov The analysis of the crystal structure reveals how the molecules pack in the solid state, providing insights into intermolecular interactions such as hydrogen bonding or π-π stacking, which can influence the material's physical properties. For materials that are not single crystals, X-ray Powder Diffraction (XRPD) can be used to identify the crystalline phase and assess sample purity. malvernpanalytical.com In materials research, XRD is indispensable for analyzing the crystal structure, phase composition, and crystallite size of a wide range of materials. malvernpanalytical.com

Thermal Analysis (e.g., Differential Scanning Calorimetry) for Stability Studies

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for evaluating the thermal stability and potential hazards of energetic materials like this compound. scielo.brsemanticscholar.org DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events such as melting, crystallization, and decomposition. unicam.it

For nitroaromatic compounds, DSC scans typically show a significant exothermic decomposition phenomenon at elevated temperatures. scielo.br The onset temperature of this exotherm is a critical parameter for assessing thermal stability. Studies on related compounds like nitrobenzoic acids show a single, sharp exothermic stage between 250-400°C, indicating rapid decomposition. scielo.brresearchgate.net The heat of decomposition (ΔHd), calculated from the area of the exothermic peak, quantifies the energy released and is a key indicator of the compound's energetic potential. scielo.br

TGA, often performed concurrently, measures the change in mass as a function of temperature. For nitro compounds, a significant mass loss is typically observed in the temperature range corresponding to the DSC exotherm, which is associated with the breaking of chemical bonds and the loss of the nitro group and other fragments. scielo.br This data is used to determine kinetic parameters of decomposition, which are vital for ensuring safety during the handling, storage, and processing of such chemicals. scielo.brunicam.it

Table 3: Representative Thermal Analysis Data for Nitroaromatic Compounds

| Compound Class | Technique | Key Parameter | Typical Value Range | Significance | Reference |

| Nitrobenzoic Acids | DSC | Onset of Exotherm | 250 - 400 °C | Indicates decomposition temperature | scielo.br |

| DSC | Heat of Decomposition (ΔH) | 335 - 542 J/g | Measures energy release | scielo.br | |

| TGA | Peak Decomposition Temp. | 180 - 205 °C | Temperature of maximum mass loss rate | scielo.brresearchgate.net |

Computational and Theoretical Investigations of 1 Nitro 2 Vinyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for understanding the behavior of electrons in molecules. These calculations can predict a wide range of properties, from molecular geometry to spectroscopic characteristics and reactivity. For 1-Nitro-2-vinyl-benzene, these methods are crucial for elucidating its electronic landscape and predicting its chemical behavior.

The electronic structure of this compound is characterized by the interplay between the aromatic benzene (B151609) ring, the electron-withdrawing nitro group (-NO₂), and the conjugated vinyl group (-CH=CH₂). The nitro group significantly influences the electron density distribution across the molecule through both inductive and resonance effects. This leads to a polarization of the molecule, with a significant partial positive charge on the carbon atom of the benzene ring attached to the nitro group and on the β-carbon of the vinyl group.

Computational methods such as Density Functional Theory (DFT) are employed to visualize and quantify these electronic effects. An electrostatic potential map, for instance, would illustrate the electron-rich and electron-poor regions of the molecule. For this compound, such a map would be expected to show a high electron density (represented by red or orange colors) around the oxygen atoms of the nitro group and a lower electron density (represented by blue or green colors) on the hydrogen atoms and the carbon atoms adjacent to the nitro and vinyl groups.

| Property | Description | Predicted Value/Observation |

|---|---|---|

| Dipole Moment | A measure of the overall polarity of the molecule. | Expected to be significant due to the strong electron-withdrawing nature of the nitro group. |

| Electron Density Distribution | The spatial distribution of electrons within the molecule. | Polarized, with higher density on the nitro group and lower density on the aromatic ring and vinyl group. |

| Atomic Charges | Calculated partial charges on each atom. | Negative charges on oxygen atoms, positive charge on the nitrogen atom and the carbon attached to it. |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be located primarily on the benzene ring and the vinyl group, while the LUMO is anticipated to be concentrated on the nitro group and the vinyl substituent, particularly the β-carbon. This distribution makes the vinyl group susceptible to nucleophilic attack. The HOMO-LUMO energy gap for 2-nitrostyrene has been determined to be in the range of 3.49–3.57 eV, calculated at the B3LYP/6-31G(d,p) basis set level acs.org.

| Orbital | Energy (eV) | Localization | Predicted Reactivity |

|---|---|---|---|

| HOMO | - | Benzene ring, vinyl group | Site for electrophilic attack |

| LUMO | - | Nitro group, vinyl group (β-carbon) | Site for nucleophilic attack |

| HOMO-LUMO Gap | 3.49–3.57 acs.org | - | Indicates moderate kinetic stability |

Reaction Mechanism Simulations

Computational simulations of reaction mechanisms provide a step-by-step understanding of how chemical transformations occur. These simulations can identify transition states, intermediates, and the energy barriers associated with each step of a reaction.

Transition state theory is used to calculate the rates of chemical reactions. A transition state is a high-energy, transient configuration of atoms that must be passed through for a reaction to occur. Computational methods can be used to locate the geometry of the transition state and calculate its energy. For reactions involving this compound, such as Michael additions or cycloadditions, transition state analysis can reveal the stereochemical outcome and the factors that control the reaction rate. For example, in the reductive cyclization of ortho-nitrostyrene to indole (B1671886), a theoretical study has been conducted to elucidate the mechanism nih.gov.

An energy landscape, or potential energy surface, is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. By mapping this surface, chemists can identify stable molecules (local minima), transition states (saddle points), and the pathways that connect them. For the synthesis or reactions of this compound, an energy landscape map can help in optimizing reaction conditions by identifying the lowest energy pathway. For instance, in a study of the Michael addition of amines to nitrostyrenes, computational calculations helped to elucidate a protic solvent-mediated mechanism researchgate.net.

| Reaction Type | Computational Method | Key Findings |

|---|---|---|

| Reductive Cyclization to Indole | DFT (UB3PW91/Def2-SVPD) nih.gov | Elucidation of the catalytic cycle and role of the metal complex nih.gov. |

| Michael Addition | Computational Chemistry Calculations researchgate.net | Revealed a protic solvent-mediated mechanism researchgate.net. |

Molecular Modeling for Biological Interactions

Molecular modeling techniques are used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. These methods are invaluable in drug discovery and toxicology. While specific molecular docking studies for this compound are not extensively reported, the principles can be applied to understand its potential biological activity.

Molecular Docking Studies with Protein Targets

While specific molecular docking studies exclusively featuring this compound are not extensively documented in publicly available literature, research on structurally analogous compounds provides significant insights into its potential interactions with protein targets. Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is instrumental in understanding potential mechanisms of action and designing new therapeutic agents.

Studies on related nitro-containing compounds, such as nitro-substituted chalcones and benzamides, have successfully employed molecular docking to elucidate their binding modes with various enzymes. For instance, docking studies with cyclooxygenase (COX-1 and COX-2) and endothelial nitric oxide synthase (eNOS) have helped to correlate the position of the nitro group with the biological activities of nitro-substituted chalcones. mdpi.com Similarly, the anti-inflammatory effects of certain nitro benzamide (B126) derivatives have been rationalized through molecular docking with inducible nitric oxide synthase (iNOS), where the number and orientation of nitro groups were found to be critical for efficient binding.

For compounds structurally similar to this compound, such as substituted aryl-2-nitrovinyl derivatives, molecular docking has been used to investigate their potential as proteasome inhibitors. researchgate.net The proteasome is a crucial cellular machinery for protein degradation, making it a significant target in cancer therapy. researchgate.net In these studies, the vinyl group, activated by the electron-withdrawing nitro group, is proposed to act as a Michael acceptor, interacting with nucleophilic residues like cysteine or threonine in the active sites of target proteins. Computational studies using Density Functional Theory (DFT) have indicated that the Lowest Unoccupied Molecular Orbital (LUMO) energy is concentrated at the β-position of the nitrovinyl group, which supports the likelihood of such nucleophilic attacks.

Table 1: Molecular Docking Insights from Structurally Related Nitro-Compounds

| Compound Class | Protein Target(s) | Key Findings from Docking Studies |